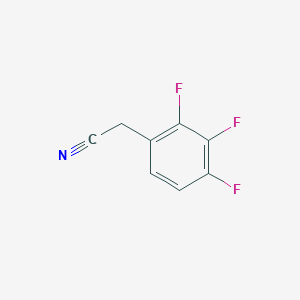

2,3,4-Trifluorophenylacetonitrile

Descripción general

Descripción

2,3,4-Trifluorophenylacetonitrile is a chemical compound that is part of the broader class of acetonitriles, which are organic molecules containing a cyano group (-C≡N) attached to an alkyl group. The trifluorophenyl group indicates the presence of a benzene ring substituted with three fluorine atoms at the 2, 3, and 4 positions, which can significantly affect the compound's reactivity and physical properties due to the electronegative nature of fluorine.

Synthesis Analysis

The synthesis of related trifluoromethyl phenylacetonitriles can be achieved through various methods. For instance, the synthesis of α-(trifluoromethyl)phenylacetonitrile was accomplished by reducing the cyanohydrin of α,α,α-trifluoroacetophenone . Another related compound, 2,4-difluorophenylacetonitrile, was synthesized from 2,4-difluorobenzaldehyde using a one-pot method involving reduction, chlorination, and cyanation . These methods highlight the versatility in synthesizing fluorinated phenylacetonitriles, which may be applicable to 2,3,4-Trifluorophenylacetonitrile.

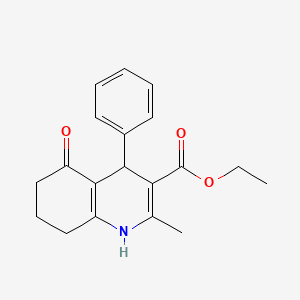

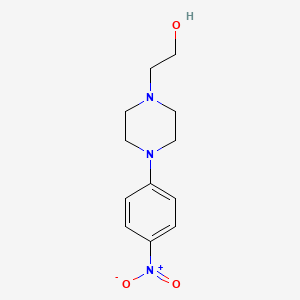

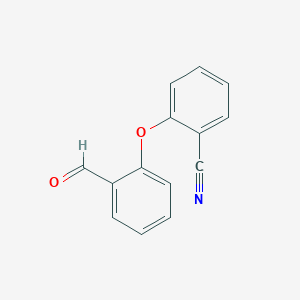

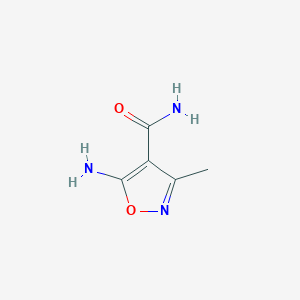

Molecular Structure Analysis

The molecular structure of fluorinated phenylacetonitriles is characterized by the presence of a benzene ring substituted with fluorine atoms and a nitrile group. The fluorine atoms induce a strong electron-withdrawing effect, which can influence the electronic distribution within the molecule and its reactivity. For example, in the case of 2,2,3,3-tetrakis(trifluoromethanesulfonato)tetrasilanes, the presence of fluorine atoms in the trifluoromethanesulfonato groups leads to a distorted octahedral coordination of the central silicon atoms .

Chemical Reactions Analysis

Fluorinated phenylacetonitriles can participate in various chemical reactions. The reactivity of 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, a compound similar to 2,3,4-Trifluorophenylacetonitrile, showed an unexpected formation of a trimeric impurity, indicating unique reactivity patterns that can arise from the presence of fluorine atoms . Additionally, the reaction of pentafluorophenylacetonitrile with guanidine-like bases resulted in the formation of dimers and oligomers, demonstrating the potential for these compounds to engage in polymerization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated phenylacetonitriles are influenced by the strong electronegativity of fluorine. This can lead to increased acidity, stability, and reactivity in certain chemical environments. For example, trifluoromethanesulfonic acid, a related compound, was used to catalyze Friedel-Crafts alkylations, showcasing its strong acid catalytic properties . The electrochemical trifluoromethylation of acrylonitrile and crotonitrile to produce fluorinated succinonitrile derivatives further illustrates the chemical versatility of these compounds .

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

2,3,4-Trifluorophenylacetonitrile is a versatile compound in organic synthesis, offering unique reactivities due to the presence of the trifluoromethyl group. For instance, it serves as a precursor for synthesizing trifluoromethylated analogues of dihydroorotic acid, highlighting its utility in creating compounds with potential biological activities (Sukach et al., 2015). Moreover, its reactivity has been exploited in the formation of trifluoromethyl aryl sulfides, demonstrating its broad applicability in introducing fluorinated motifs into aromatic systems, which are pivotal in drug design and development (Adams & Clark, 2000).

Catalysis and Mechanistic Studies

In catalysis, the fluorination of molecules is a critical area, where compounds like 2,3,4-Trifluorophenylacetonitrile are instrumental. For example, studies on a catalytic fluoride-rebound mechanism for C(sp3)-CF3 bond formation reveal the intricacies of fluorination reactions, showcasing the potential of fluorinated compounds in enhancing reaction pathways for synthesizing fluorinated molecules, which are highly sought after in pharmaceuticals and agrochemicals (Levin et al., 2017).

Material Science Applications

In the realm of materials science, 2,3,4-Trifluorophenylacetonitrile's derivatives show potential in creating advanced materials. For example, the synthesis of novel arylamine materials for organic light-emitting devices (OLEDs) demonstrates the impact of fluorinated compounds on electronic properties, potentially leading to more efficient and durable OLEDs (Li et al., 2012).

Analytical and Environmental Applications

In analytical chemistry, the development of methods for detecting genotoxic impurities in pharmaceutical compounds is crucial for ensuring drug safety. Research into quantifying genotoxic impurities and their precursors in fluconazole samples by liquid chromatography–tandem mass spectrometry underscores the importance of accurate, sensitive analytical techniques for monitoring potentially harmful substances in drugs, where derivatives of 2,3,4-Trifluorophenylacetonitrile could be utilized as standards or reagents (Devanna & Reddy, 2016).

Mecanismo De Acción

Safety and Hazards

2,3,4-Trifluorophenylacetonitrile is classified as acutely toxic via dermal, inhalation, and oral routes . It is advised to avoid all personal contact, including inhalation . In case of contact with skin or eyes, it should be washed out immediately with fresh running water . If swallowed, do NOT induce vomiting .

Propiedades

IUPAC Name |

2-(2,3,4-trifluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3N/c9-6-2-1-5(3-4-12)7(10)8(6)11/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHGADPADDLWFSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CC#N)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380727 | |

| Record name | 2,3,4-Trifluorophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4-Trifluorophenylacetonitrile | |

CAS RN |

243666-13-9 | |

| Record name | 2,3,4-Trifluorophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-Trifluorophenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.